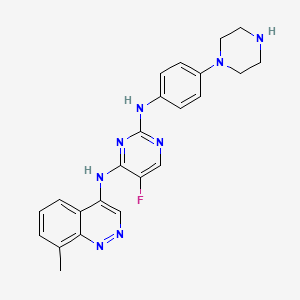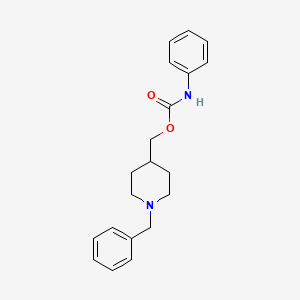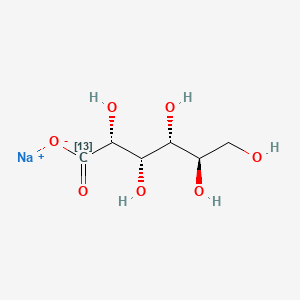
Sodium D-Gluconate-1-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium D-Gluconate-1-13C is a chelating agent and the sodium salt of gluconic acid, incorporating a stable isotope of carbon-13. This compound is widely used as a tracer for quantitation during the drug development process. By forming stable complexes with various ions, this compound prevents them from undergoing chemical reactions . It also finds applications in the food, pharmaceutical, paper, and textile industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Sodium D-Gluconate-1-13C involves the neutralization of gluconic acid with sodium hydroxide (NaOH). This reaction results in the formation of Sodium Gluconate, where the sodium ions (Na+) replace the hydrogen ions (H+) in gluconic acid .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of glucose using specific strains of bacteria, followed by the neutralization process mentioned above. The product is then purified and crystallized to obtain the final compound .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium D-Gluconate-1-13C primarily undergoes chelation reactions, where it forms stable complexes with metal ions. This property makes it useful in preventing unwanted chemical reactions involving these ions .
Common Reagents and Conditions: The compound is often used in aqueous solutions and can react with various metal ions under neutral to slightly alkaline conditions. Common reagents include sodium hydroxide and other metal salts .
Major Products Formed: The major products formed from reactions involving this compound are typically metal-gluconate complexes. These complexes are stable and prevent the metal ions from participating in other chemical reactions .
Wissenschaftliche Forschungsanwendungen
Sodium D-Gluconate-1-13C has a wide range of applications in scientific research:
Wirkmechanismus
Sodium D-Gluconate-1-13C exerts its effects primarily through chelation. By forming stable complexes with metal ions, it prevents these ions from undergoing further chemical reactions. This property is particularly useful in various industrial and research applications where the stabilization of metal ions is crucial .
Vergleich Mit ähnlichen Verbindungen
Sodium Gluconate: Similar in structure but does not contain the carbon-13 isotope.
Calcium Gluconate: Used primarily in medical applications for calcium supplementation.
Potassium Gluconate: Used as a potassium supplement in medical applications.
Uniqueness: Sodium D-Gluconate-1-13C is unique due to its incorporation of the stable isotope carbon-13, making it particularly valuable as a tracer in scientific research .
Eigenschaften
Molekularformel |
C6H11NaO7 |
|---|---|
Molekulargewicht |
219.13 g/mol |
IUPAC-Name |
sodium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanoate |
InChI |
InChI=1S/C6H12O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/q;+1/p-1/t2-,3-,4+,5-;/m1./s1/i6+1; |
InChI-Schlüssel |
UPMFZISCCZSDND-RYHRKSQGSA-M |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@H]([13C](=O)[O-])O)O)O)O)O.[Na+] |
Kanonische SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


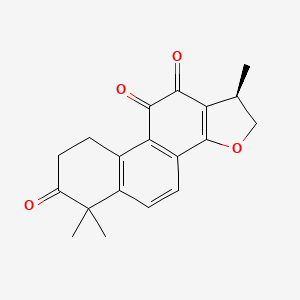

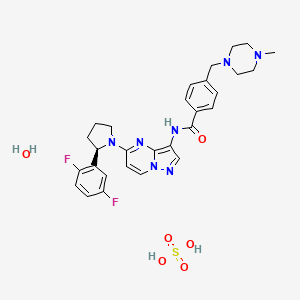
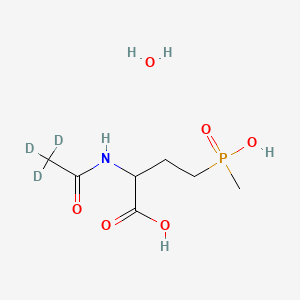
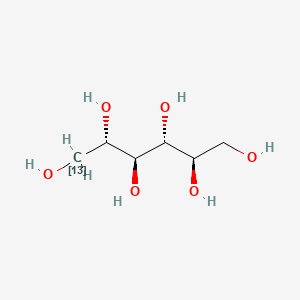
![4-[[[3-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)propyl]amino]methyl]-N,N-dimethylaniline](/img/structure/B12402338.png)
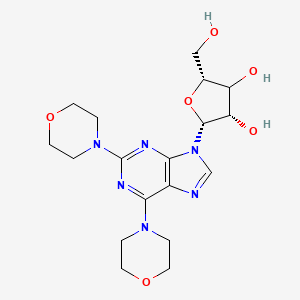


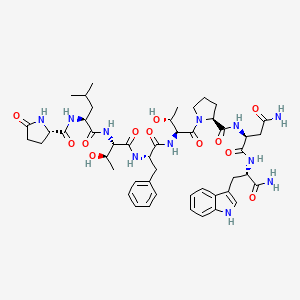
![1-[(2R,5S)-4-amino-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402383.png)
